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Compound of Interest

Compound Name: 4'-(tert-Butyl)propiophenone

Cat. No.: B1269827

An In-depth Technical Guide to p-tert-
Butylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of p-tert-butylpropiophenone, a substituted aromatic ketone. The information is
curated to be a valuable resource for professionals in research and drug development,
presenting key data, experimental context, and structural information.

Core Chemical Identity and Properties

p-tert-Butylpropiophenone, systematically named 1-(4-tert-butylphenyl)propan-1-one, is an
organic compound with the chemical formula C13H180.[1] It belongs to the class of aromatic
ketones, characterized by a propiophenone structure with a tert-butyl group substituted at the
para position of the phenyl ring.

Table 1: Chemical Identifiers and Basic Properties
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Property Value Source
CAS Number 71209-71-7 [1]
Molecular Formula C13H180 [1]
Molecular Weight 190.28 g/mol [1]
1-(4-tert-butylphenyl)propan-1-
IUPAC Name ( iphenyhprop [1]
one
4'-(tert-Butyl)propiophenone,
Synonyms ) [1]
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)(C)C
InChl=1S/C13H180/c1-5-
InChl 12(14)10-6-8-11(9-7- [1]
10)13(2,3)4/h6-9H,5H2,1-4H3
AQNYEAINONORRY-
InChlKey [1]
UHFFFAOYSA-N
Table 2: Physical Properties
Property Value Notes
Boiling Point 162 °C
XLogP3 3.9 Computed
Hydrogen Bond Donor Count 0 Computed
Hydrogen Bond Acceptor
1 Computed

Count

Note: Some physical properties are computed and should be considered as estimates.

Synthesis and Purification
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The primary synthetic route to p-tert-butylpropiophenone is the Friedel-Crafts acylation of tert-
butylbenzene with propanoyl chloride, using a Lewis acid catalyst such as aluminum chloride
(AICI3).

Experimental Protocol: Synthesis via Friedel-Crafts
Acylation

Objective: To synthesize 1-(4-tert-butylphenyl)propan-1-one.
Materials:

o tert-Butylbenzene

» Propanoyl chloride

e Anhydrous aluminum chloride (AICI3)

¢ Dichloromethane (anhydrous)

e Hydrochloric acid (concentrated)

e Sodium bicarbonate solution (saturated)

» Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate

o Standard laboratory glassware for organic synthesis (round-bottom flask, condenser,
dropping funnel, etc.)

Procedure:

 In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and
a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane
under an inert atmosphere (e.g., nitrogen or argon).

e Cool the suspension in an ice bath.
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Slowly add propanoyl chloride to the stirred suspension.

After the addition of propanoyl chloride, add tert-butylbenzene dropwise from the dropping
funnel, maintaining the temperature below 10 °C.

Once the addition is complete, allow the reaction mixture to stir at room temperature for
several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice
and concentrated hydrochloric acid to decompose the aluminum chloride complex.

Separate the organic layer using a separatory funnel.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and
brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

Friedel-Crafts
Acylation Reaction Mixture
in CH2CI2

tert-Butylbenzene +
Propanoyl Chloride +
AICI3

Crude
p-tert-butylpropiophenone

Pure

e ;
p-tert-butylpropiophenone

Aqueous Workup
(HCI, NaHCO3, Brine)

Purification
(Distillation/Chromatography) ‘

Click to download full resolution via product page

Synthesis workflow for p-tert-butylpropiophenone.

Purification

The crude p-tert-butylpropiophenone can be purified by vacuum distillation or column
chromatography.

o Vacuum Distillation: Given its boiling point, vacuum distillation is a suitable method for
purifying the liquid product on a larger scale.

o Column Chromatography: For smaller scales or to remove closely related impurities, silica
gel column chromatography using a non-polar eluent system (e.g., a mixture of hexane and
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ethyl acetate) can be employed.

Spectroscopic Characterization

The structure of p-tert-butylpropiophenone can be confirmed using various spectroscopic
techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons, the ethyl group of the propanoyl moiety, and the tert-butyl group. The
aromatic protons will likely appear as two doublets in the aromatic region due to the para-
substitution. The ethyl group will present as a quartet and a triplet. The tert-butyl group will
show a singlet corresponding to its nine equivalent protons.

e 13C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the
aromatic carbons (with different chemical shifts for the substituted and unsubstituted
carbons), the carbons of the ethyl group, and the carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of p-tert-butylpropiophenone will exhibit characteristic absorption bands. A
strong absorption band is expected in the region of 1670-1690 cm~* corresponding to the C=0
stretching of the aryl ketone. Other significant bands will include C-H stretching vibrations for
the aromatic and aliphatic protons.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M*) at m/z corresponding to the

molecular weight of the compound (190.28 g/mol ). Common fragmentation patterns for
aromatic ketones include the loss of the ethyl group and the tert-butyl group, leading to
characteristic fragment ions.
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Logical workflow for obtaining and characterizing p-tert-butylpropiophenone.

Chemical Reactivity and Stability

p-tert-Butylpropiophenone is a stable compound under normal laboratory conditions. Its
reactivity is primarily centered around the ketone functional group and the aromatic ring.

o Ketone Reactions: The carbonyl group can undergo various reactions typical of ketones,
such as reduction to a secondary alcohol, reductive amination, and reactions with Grignard

reagents.

e Aromatic Ring Reactions: The aromatic ring can undergo further electrophilic substitution,
although the carbonyl group is deactivating, directing incoming electrophiles to the meta

position.

Biological and Pharmacological Profile

Currently, there is limited publicly available information on the specific biological activities or
pharmacological profile of p-tert-butylpropiophenone. However, the propiophenone scaffold is
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present in various biologically active molecules. For instance, some substituted propiophenone
derivatives have been investigated for their potential as anticancer agents.

Given the presence of the tert-butyl group, a common motif in medicinal chemistry, p-tert-
butylpropiophenone could be a subject of interest for further biological screening. The tert-butyl
group can influence a molecule's lipophilicity and metabolic stability, which are important
parameters in drug design.

It is important to note that while related compounds have shown biological activity, this does not
directly imply that p-tert-butylpropiophenone will exhibit similar effects. Further research and
experimental validation are necessary to determine its pharmacological relevance.

Conclusion

This technical guide has summarized the key physical and chemical properties of p-tert-
butylpropiophenone. While comprehensive experimental data for some properties and its
biological activity are not readily available, this document provides a foundational
understanding of the compound'’s identity, synthesis, and characterization. For researchers and
professionals in drug development, p-tert-butylpropiophenone represents a simple aromatic
ketone that could serve as a starting point for the synthesis of more complex molecules with
potential biological applications. Further investigation into its pharmacological profile is
warranted to fully understand its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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